5-(4-Chloro-phenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydro-pyrrolo[3,4-c]pyrazole-3-carboxylic acid methyl ester
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Overview
Description
METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization and subsequent esterification can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLATE: Shares a similar core structure but lacks the pyrrolo ring, resulting in different chemical and biological properties.
METHYL 5-(4-CHLOROPHENYL)-4,6-DIOXO-1-PHENYL-1H-INDOLE-3-CARBOXYLATE: Contains an indole ring instead of the pyrrolo[3,4-c]pyrazole core, leading to distinct biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H14ClN3O4 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-4,6-dioxo-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H14ClN3O4/c1-27-19(26)15-14-16(23(21-15)13-5-3-2-4-6-13)18(25)22(17(14)24)12-9-7-11(20)8-10-12/h2-10,14,16H,1H3 |
InChI Key |
RERBEDXZFILKEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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